Proctolin

Content Navigation

For insect neurophysiology and agrochemical screening, wild-type Proctolin is the required reference standard to avoid pathway cross-activation and potency loss. Common substitutes like FMRFamide or position-2 analogs compromise assay integrity, causing up to 1,000-fold drop in contracture potency and divergent receptor activation. Procure exact sequence to establish accurate EC50 values. • Sub-nanomolar EC50 (0.3 nM) at CG6986 receptor for GPCR deorphanization. • ~1,000-fold greater myotropic potency than synthetic analogs in muscle bioassays. • Pre-aliquoted, shipped on dry ice; store at -80°C for 6-month stability.

CAS Number

Product Name

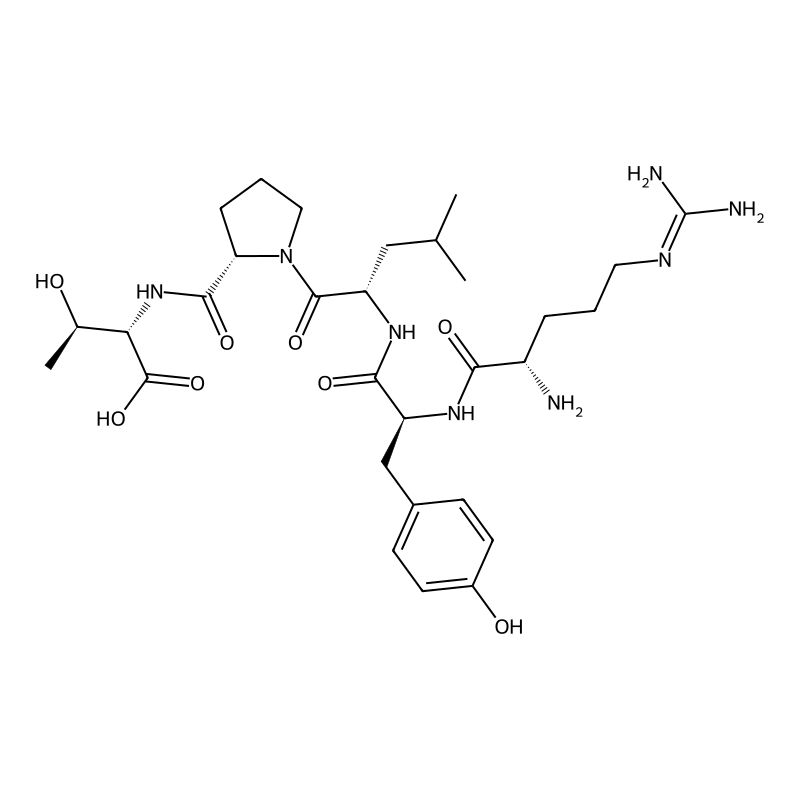

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Proctolin (Arg-Tyr-Leu-Pro-Thr; CAS 57966-42-4) is a highly conserved endogenous pentapeptide that serves as the definitive excitatory neuromodulator reference standard in invertebrate neurophysiology and agrochemical screening. For procurement professionals and laboratory managers, wild-type Proctolin is an indispensable baseline material for deorphanizing G-protein coupled receptors (GPCRs) and validating myotropic bioassays. Due to its rapid degradation kinetics in aqueous environments, the compound requires strict cold-chain logistics, with stock solutions maintaining stability for up to six months only when stored at -80°C . Consequently, purchasing strategies must prioritize small, pre-packaged aliquots to ensure assay reproducibility and prevent signal loss during high-throughput screening of novel insecticidal targets.

Research Fit

Substituting wild-type Proctolin with other common insect neuropeptides, such as FMRFamide, or with synthetic position-2 analogs fundamentally compromises assay integrity. While FMRFamide is often used in similar physiological studies, it activates entirely different receptor pathways, leading to divergent functional outcomes; for example, FMRFamide acts as an inhibitor in specific reproductive tract bioassays where Proctolin acts as a potent stimulator [1]. Furthermore, substituting the wild-type peptide with synthetic analogs fails because these modifications can cause up to a 1,000-fold drop in contracture potency by failing to fully engage both proctolin receptor subtypes [2]. Procurement of the exact wild-type sequence is therefore mandatory to establish accurate baseline EC50 values and ensure full receptor activation.

Substitution Risk

References

- [1] Comparison of proctolin and FMRFamide actions on the motility of male and female beetle reproductive tracts. Invertebrate Reproduction & Development, 54(1), 1-6.

- [2] Selective activity of a proctolin analogue reveals the existence of two receptor subtypes. Journal of Neurophysiology, 75(6), 1996.

GPCR Activation Baseline

In mammalian cell models expressing the Drosophila CG6986 receptor, wild-type Proctolin establishes the absolute baseline for second messenger activation, demonstrating an EC50 of 0.3 nM[1]. This high-affinity binding profile cannot be reliably replicated by unoptimized library peptides or distant analogs. For laboratories validating novel receptor targets, procuring high-purity wild-type Proctolin is essential to calibrate assay sensitivity before screening unknown compounds.

| Evidence Dimension | Receptor Activation (EC50) |

| Target Compound Data | 0.3 nM (CG6986 receptor) |

| Comparator Or Baseline | Unknown library peptides (Baseline calibration) |

| Quantified Difference | Establishes the sub-nanomolar activation threshold |

| Conditions | HEK cells stably expressing Drosophila CG6986 receptor |

Provides the necessary quantitative baseline to validate high-throughput screening platforms for novel agrochemicals.

Tetrapeptide >10⁻⁵ M poor agonist; Cycloproctolin reduces max response 22.7%, basal tonus 45.8%.

Contracture Potency vs. Synthetic Analogs

When evaluating tonic contractures in locust skeletal muscle preparations, wild-type Proctolin demonstrates a ~1,000-fold higher potency compared to the synthetic analog[Afb(p-NO2)2]-proctolin [1]. While the analog can mimic modulatory actions, it fails to efficiently trigger the second receptor subtype responsible for excitatory contractures. This massive quantitative difference dictates that researchers must procure the wild-type peptide to ensure complete physiological activation of all proctolin receptor subtypes.

| Evidence Dimension | Tonic Contracture Potency |

| Target Compound Data | High potency (full contracture at 10^-8 M) |

| Comparator Or Baseline | [Afb(p-NO2)2]-proctolin analog |

| Quantified Difference | ~1,000-fold higher potency for wild-type Proctolin |

| Conditions | Locust (Schistocerca gregaria) hindleg extensor tibiae muscle bioassay |

Prevents false-negative results in muscle contracture assays by ensuring full activation of all target receptor subtypes.

FMRFamide: inhibition of spontaneous motility.

Functional Divergence vs. Substitutes

Proctolin and FMRFamide are both prominent insect neuropeptides, but they cannot be used interchangeably in tissue bioassays. In beetle ejaculatory duct preparations, Proctolin exerts a strong stimulatory effect on spontaneous muscular contractions, whereas FMRFamide acts as a weak inhibitor at high concentrations (10^-6 to 10^-5 M) [1]. This direct functional opposition means that substituting Proctolin with other myotropic peptides will reverse or nullify the intended experimental outcome.

| Evidence Dimension | Effect on Endogenous Contraction Frequency |

| Target Compound Data | Strong stimulatory effect |

| Comparator Or Baseline | FMRFamide (10^-6 to 10^-5 M) |

| Quantified Difference | Stimulation (Proctolin) vs. Inhibition (FMRFamide) |

| Conditions | Tenebrio molitor and Zophobas atratus ejaculatory duct bioassays |

Highlights the strict non-interchangeability of insect neuropeptides, requiring exact procurement of Proctolin for stimulatory assays.

Octopamine: presynaptic, facilitates glutamate release. Thresholds both low nanomolar.

Cold-Chain and Stability Requirements

Unlike highly stabilized synthetic peptidomimetics, wild-type Proctolin exhibits rapid degradation kinetics in aqueous solutions and requires stringent handling protocols. Stock solutions maintain stability for up to 6 months only when stored at -80°C, and degrade significantly within 1 month at -20°C. For procurement and laboratory management, this necessitates purchasing Proctolin in small, single-use aliquots and preparing fresh working solutions immediately prior to in vitro or in vivo assays to prevent artifactual loss of bioactivity.

| Evidence Dimension | Stock Solution Viability |

| Target Compound Data | Stable for 6 months at -80°C; rapid degradation at room temperature |

| Comparator Or Baseline | Standard stable synthetic reagents |

| Quantified Difference | Requires strict -80°C cold-chain logistics |

| Conditions | Aqueous stock solution storage |

Directly impacts purchasing schedules and storage planning, mandating the procurement of pre-packaged micro-aliquots.

Cycloproctolin: shifts Proctolin dose-response curve ~100-fold at 2 × 10⁻⁵ M.

Insecticidal GPCR Screening Baseline

Due to its established sub-nanomolar EC50 (0.3 nM) at the CG6986 receptor, wild-type Proctolin is the required reference standard for high-throughput screening platforms aiming to deorphanize insect GPCRs or discover novel, receptor-specific agrochemicals [1].

Myotropic Bioassay Excitatory Control

Because it provides a ~1,000-fold greater contracture potency than certain synthetic analogs, Proctolin is the optimal reagent for eliciting maximal tonic contractures in isolated insect skeletal and visceral muscle preparations[2].

SAR Benchmarking for Peptidomimetics

When developing degradation-resistant peptidomimetics for pest control, wild-type Proctolin must be procured as the baseline comparator to accurately quantify the loss or gain of receptor subtype specificity and myotropic potency in newly synthesized analogs [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Sequence

Wikipedia

2: Duzzi B, Cajado-Carvalho D, Kuniyoshi AK, Kodama RT, Gozzo FC, Fioramonte M, Tambourgi DV, Portaro FV, Rioli V. [des-Arg(1)]-Proctolin: A novel NEP-like enzyme inhibitor identified in Tityus serrulatus venom. Peptides. 2016 Jun;80:18-24. doi: 10.1016/j.peptides.2015.05.013. Epub 2015 Jun 6. PubMed PMID: 26056922.

3: Orchard I, Lee DH, da Silva R, Lange AB. The Proctolin Gene and Biological Effects of Proctolin in the Blood-Feeding Bug, Rhodnius prolixus. Front Endocrinol (Lausanne). 2011 Oct 21;2:59. doi: 10.3389/fendo.2011.00059. eCollection 2011. PubMed PMID: 22654816; PubMed Central PMCID: PMC3356076.

4: Noronha KF, Lange AB, Osborne RH. Proctolin analogues and a proctolin metabolite as antagonist of the peptide proctolin. Peptides. 1997;18(1):67-72. PubMed PMID: 9114454.

5: Gray AS, Hancock JT, Osborne RH. Proctolin antagonists bind to [(3)H]proctolin binding sites in the locust hindgut. Peptides. 2000 Feb;21(2):189-96. PubMed PMID: 10764944.

6: Hooper SL, Marder E. Modulation of the lobster pyloric rhythm by the peptide proctolin. J Neurosci. 1987 Jul;7(7):2097-112. PubMed PMID: 3612231.

7: Siwicki KK, Beltz BS, Kravitz EA. Proctolin in identified serotonergic, dopaminergic, and cholinergic neurons in the lobster, Homarus americanus. J Neurosci. 1987 Feb;7(2):522-32. PubMed PMID: 2880940.

8: Clark L, Zhang JR, Tobe S, Lange AB. Proctolin: A possible releasing factor in the corpus cardiacum/corpus allatum of the locust. Peptides. 2006 Mar;27(3):559-66. Epub 2005 Nov 22. PubMed PMID: 16309785.

9: Orchard I, Belanger JH, Lange AB. Proctolin: a review with emphasis on insects. J Neurobiol. 1989 Jul;20(5):470-96. Review. PubMed PMID: 2568390.

10: Nwoga J, Bittar EE. Stimulation by proctolin of the ouabain-insensitive sodium efflux in single barnacle muscle fibers. Comp Biochem Physiol C. 1985;81(2):345-50. PubMed PMID: 2861954.

11: Schwarz TL, Lee GM, Siwicki KK, Standaert DG, Kravitz EA. Proctolin in the lobster: the distribution, release, and chemical characterization of a likely neurohormone. J Neurosci. 1984 May;4(5):1300-11. PubMed PMID: 6144736.

12: Golowasch J, Marder E. Proctolin activates an inward current whose voltage dependence is modified by extracellular Ca2+. J Neurosci. 1992 Mar;12(3):810-7. PubMed PMID: 1347561.

13: Noronha KF, Lange AB. Proctolin's role in neurally evoked contractions of the locust oviducts. J Neurobiol. 1997 Aug;33(2):139-50. PubMed PMID: 9240370.

14: Rane SG, Gerlach PH, Wyse GA. Neuromuscular modulation in Limulus by both octopamine and proctolin. J Neurobiol. 1984 May;15(3):207-20. PubMed PMID: 6145754.

15: Siwicki KK, Beltz BS, Schwarz TL, Kravitz EA. Proctolin in the lobster nervous system. Peptides. 1985;6 Suppl 3:393-402. PubMed PMID: 3913916.

16: Taylor CA, Winther AM, Siviter RJ, Shirras AD, Isaac RE, Nässel DR. Identification of a proctolin preprohormone gene (Proct) of Drosophila melanogaster: expression and predicted prohormone processing. J Neurobiol. 2004 Feb 15;58(3):379-91. PubMed PMID: 14750150.

17: Bishop CA, Wine JJ, O'Shea M. Neuropeptide proctolin in postural motoneurons of the crayfish. J Neurosci. 1984 Aug;4(8):2001-9. PubMed PMID: 6206210.

18: Nusbaum MP, Marder E. A modulatory proctolin-containing neuron (MPN). II. State-dependent modulation of rhythmic motor activity. J Neurosci. 1989 May;9(5):1600-7. PubMed PMID: 2566659.

19: Johnson EC, Garczynski SF, Park D, Crim JW, Nassel DR, Taghert PH. Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophilamelanogaster. Proc Natl Acad Sci U S A. 2003 May 13;100(10):6198-203. Epub 2003 May 2. PubMed PMID: 12730362; PubMed Central PMCID: PMC156349.

20: Acevedo LD, Hall WM, Mulloney B. Proctolin and excitation of the crayfish swimmeret system. J Comp Neurol. 1994 Jul 22;345(4):612-27. PubMed PMID: 7962704.

Explore Compound Types